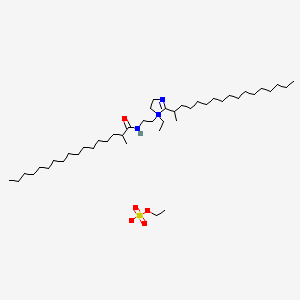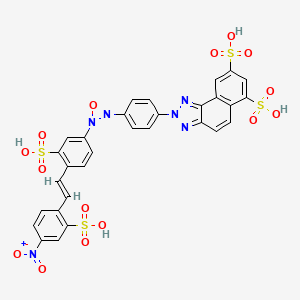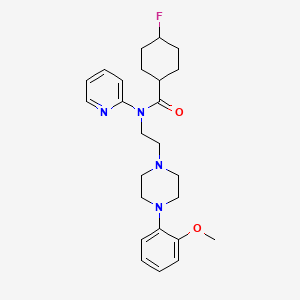
Fcway
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FCWAY is synthesized through a one-step nucleophilic substitution reaction. The synthesis involves the reaction of a methanesulfonate precursor with fluoride ion. This reaction is typically carried out in an automated production module, which helps in minimizing chemical impurities and optimizing the yield .
Industrial Production Methods
The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the purification of the final radiopharmaceutical. This method ensures a high radiochemical yield and chemical purity, making it suitable for clinical human studies .
Analyse Chemischer Reaktionen
Types of Reactions
FCWAY undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Defluorination: A significant reaction that occurs in vivo, leading to the uptake of radioactivity in the skull.
Common Reagents and Conditions
Nucleophilic Substitution: Methanesulfonate precursor and fluoride ion.
Defluorination: This reaction is mediated by the cytochrome P450 enzyme CYP2E1.
Major Products Formed
Nucleophilic Substitution: this compound as the primary product.
Defluorination: Fluoride ion as a byproduct.
Wissenschaftliche Forschungsanwendungen
FCWAY is extensively used in scientific research, particularly in the following areas:
Wirkmechanismus
FCWAY acts as a radioligand for serotonin 5-HT1A receptors. It binds to these receptors in the brain, allowing for the visualization of their distribution using PET imaging. The compound is a weak substrate for efflux transporters at the blood-brain barrier, including permeability glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This property affects its brain uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
WAY-100635: Another radioligand for serotonin 5-HT1A receptors, but with different pharmacokinetic properties.
18F-Mefway: A similar compound used for PET imaging, but with lower defluorination rates compared to FCWAY.
Uniqueness
This compound is unique due to its high affinity for serotonin 5-HT1A receptors and its application in PET imaging. Its ability to undergo defluorination and its interaction with efflux transporters at the blood-brain barrier distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
223699-45-4 |
|---|---|
Molekularformel |
C25H33FN4O2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3 |
InChI-Schlüssel |
JQSMVIQRTYWIED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



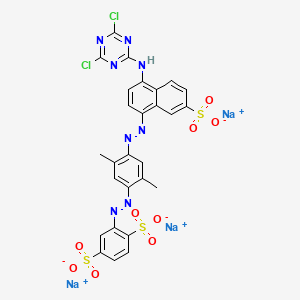
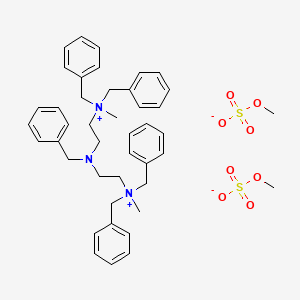
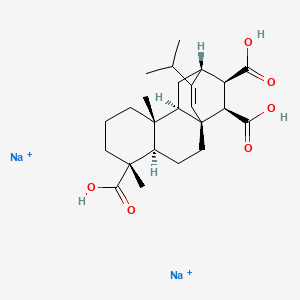


![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)




